Triethyltin acetate
Description
Historical Context of Organotin Compounds Research
The field of organotin chemistry, which focuses on compounds containing tin-carbon bonds, traces its origins back to the mid-19th century. Edward Frankland is credited with isolating the first organotin compound, diethyltin (B15495199) diiodide, in 1849 nih.govuni.luwikipedia.org. Shortly thereafter, in 1852, Lowich reported on the synthesis of alkyltin compounds through the reaction of alkyl halides with a tin-sodium alloy, a discovery often considered the true genesis of organotin chemistry nih.govnih.govfishersci.beuni.lu.
By 1935, the body of literature on organotin chemistry had expanded significantly, with key contributions from researchers such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia nih.govnih.gov. A major resurgence in the field occurred in the 1950s, driven by the discovery of industrial applications for organotin compounds, including their use as stabilizers for polyvinyl chloride (PVC), agrochemicals, biocides, and wood preservatives nih.govnih.govsci-toys.com. The systematic investigations by Van der Kerk and his co-workers in the Netherlands were particularly instrumental in this period of rapid commercial expansion nih.govnih.govsci-toys.com. The early 1960s also marked a significant advancement with the recognition that the tin atom in organotin compounds could extend its coordination number beyond four, exemplified by the documented five-coordinate trimethyltin (B158744) chloride pyridine (B92270) adduct nih.govnih.gov.
The historical development of organotin chemistry is summarized in the table below:
| Year | Event/Discovery | Key Figure(s) |
| 1849 | Isolation of diethyltin diiodide | Edward Frankland nih.govuni.luwikipedia.org |
| 1852 | Synthesis of alkyltin compounds from alkyl halides and tin-sodium alloy | Lowich nih.govnih.govfishersci.beuni.lu |
| 1900s | Rapid growth, aided by Grignard reagents | Various wikipedia.org |
| 1935 | Hundreds of publications; contributions from Krause, Kraus, Kozeshkov | Krause, Kraus, Kozeshkov nih.govnih.gov |
| 1950s | Discovery of industrial applications (PVC stabilizers, biocides, etc.) | Van der Kerk and co-workers nih.govnih.govsci-toys.com |
| Early 1960s | Recognition of tin's ability to extend coordination number beyond four | Various nih.govnih.gov |
Classification and Structural Characteristics of Triorganotin Compounds
Organotin compounds are broadly classified based on the number of organic groups (R, which can be alkyl or aryl) covalently bonded to the tin atom, typically represented by the general formula RnSnX4-n, where X is an anionic group and 'n' ranges from 1 to 4 sci-toys.comuni.lufishersci.ca. This classification yields mono-, di-, tri-, and tetraorganotin compounds sci-toys.comuni.lufishersci.ca.
| Class | General Formula | Description |
| Tetraorganotins | R4Sn | Four organic groups bonded to tin. |
| Triorganotins | R3SnX | Three organic groups and one anionic group bonded to tin. |
| Diorganotins | R2SnX2 | Two organic groups and two anionic groups bonded to tin. |
| Monoorganotins | RSnX3 | One organic group and three anionic groups bonded to tin. |
Among these, tin(IV) compounds are the most common and widely studied, typically exhibiting a tetrahedral geometry around the tin center in their simplest forms wikipedia.orgsci-toys.comwikipedia.org. However, the tin atom is capable of extending its coordination number beyond four, especially in the presence of electronegative substituents or Lewis bases nih.govnih.govwikipedia.org. Triorganotin compounds, represented as R3SnX, are a particularly significant class, often demonstrating high biological activity uni.lu. These compounds, especially triorganotin halides, are known to form adducts with good Lewis bases, leading to hypercoordinated tin centers that can adopt distorted trigonal bipyramidal or even octahedral geometries wikipedia.orgwikipedia.org.
Triethyltin (B1234975) acetate (B1210297) (C8H18O2Sn) is a specific example of a triorganotin compound. Its structure features a central tin atom covalently bonded to three ethyl groups and one acetate anion. In its pure form, it is typically described as a colorless liquid.
Significance of Triethyltin Acetate in Organometallic Chemistry
This compound holds significance within organometallic chemistry primarily due to its position as a representative member of the triorganotin class, particularly those with ethyl substituents. Historically, it was recognized early on for its potent biological activity, a characteristic that prompted its study in the late 19th century, notably by White in 1881 uni.lufishersci.ca. This property made it a subject of interest in understanding structure-activity relationships within organotin compounds.
Furthermore, this compound has seen historical applications as a fungicide, capable of inhibiting the growth of various fungi, and in the manufacturing processes of polyvinyl chloride (PVC) plastics. Its properties, including its solubility in organic solvents and low solubility in water, contributed to its utility in these contexts. As a member of the trialkyltin series, triethyltin compounds, including this compound, were observed to exhibit distinct properties, making them important for comparative studies in the development of organotin chemistry sci-toys.comfishersci.ca.
The key properties of this compound are summarized below:
| Property | Value |
| Molecular Formula | C8H18O2Sn |
| PubChem CID | 16682966 |
| Physical State (pure) | Colorless liquid |
| Solubility | Soluble in organic solvents, low solubility in water |
Properties
CAS No. |
1907-13-7 |
|---|---|
Molecular Formula |
C8H18O2Sn |
Molecular Weight |
264.94 g/mol |
IUPAC Name |
triethylstannyl acetate |
InChI |
InChI=1S/C2H4O2.3C2H5.Sn/c1-2(3)4;3*1-2;/h1H3,(H,3,4);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
WOUNUBHOYKWRNA-UHFFFAOYSA-M |
SMILES |
CC[Sn](CC)(CC)OC(=O)C |
Canonical SMILES |
CC[Sn](CC)(CC)OC(=O)C |
Other CAS No. |
1907-13-7 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of Triethyltin Acetate Complexes
Vibrational Spectroscopy Applications (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the structural characteristics of triethyltin (B1234975) acetate (B1210297). The vibrational modes of the molecule, particularly those involving the tin-carbon (Sn-C) and carboxylate groups, provide valuable information about its bonding and geometry.
The acetate group in triethyltin acetate gives rise to characteristic vibrational bands. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO) are particularly informative. The positions of these bands can indicate the coordination mode of the acetate ligand. In general, a larger separation between the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching frequencies suggests a monodentate coordination, while a smaller separation is indicative of a bidentate or bridging coordination mode.
The triethyltin moiety also exhibits characteristic vibrations. The Sn-C stretching and bending modes are typically observed in the lower frequency region of the spectrum. The number and position of these bands can provide information about the geometry around the tin atom.
A representative table of expected vibrational frequencies for this compound is provided below, based on the known frequencies for acetate ions and other organotin compounds. researchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Asymmetric COO Stretch (νₐₛ(COO)) | 1550-1650 |
| Symmetric COO Stretch (νₛ(COO)) | 1300-1450 |
| CH₃ Rocking | 1000-1100 |
| C-C Stretch | 900-1000 |
| Asymmetric Sn-C Stretch | 500-550 |
| Symmetric Sn-C Stretch | 450-500 |
| Sn-C Bending | 200-300 |
Note: The exact frequencies can vary depending on the physical state of the sample (solid, liquid, or solution) and the presence of intermolecular interactions.
Raman spectroscopy complements IR spectroscopy, particularly for the symmetric vibrations and the Sn-C framework, which often show strong Raman scattering. unl.pt The combined use of both techniques allows for a more complete vibrational assignment and structural elucidation of this compound and its complexes. unl.pt
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organotin compounds like this compound in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, and ¹¹⁹Sn), detailed information about the molecular structure, bonding, and dynamic behavior can be obtained. rsc.org
Furthermore, coupling between the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn, both with spin I = 1/2) and the protons of the ethyl groups can be observed as satellite peaks. The magnitude of the two-bond tin-proton coupling constant (²J(Sn-H)) provides insights into the s-character of the Sn-C bond and the coordination number of the tin atom.
A representative ¹H NMR data table for this compound is presented below. netlify.app
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -Sn-CH₂-CH₃ | ~1.2 | Triplet | ~8 |
| -Sn-CH₂-CH₃ | ~1.3 | Quartet | ~8 |
| -O-CO-CH₃ | ~2.1 | Singlet | - |
The ¹³C NMR spectrum of this compound reveals the chemical environments of the carbon atoms in the ethyl and acetate groups. Similar to ¹H NMR, coupling between the tin isotopes and the carbon atoms of the ethyl groups can be observed. The one-bond tin-carbon coupling constant (¹J(Sn-C)) is particularly sensitive to the hybridization of the tin-carbon bond and the coordination at the tin center. An increase in the coordination number of the tin atom generally leads to an increase in the magnitude of ¹J(Sn-C).
Below is a table with expected ¹³C NMR chemical shifts and coupling constants for this compound. researchgate.netchemicalbook.com
| Carbon | Chemical Shift (δ, ppm) | ¹J(Sn-C) (Hz) |
| -Sn-C H₂-CH₃ | ~10 | ~350-400 |
| -Sn-CH₂-C H₃ | ~15 | - |
| -O-CO-C H₃ | ~22 | - |
| -O-C O-CH₃ | ~175 | - |
¹¹⁹Sn NMR spectroscopy is a highly sensitive probe of the electronic and structural environment of the tin atom. huji.ac.il The chemical shift (δ(¹¹⁹Sn)) is particularly informative, covering a wide range of several thousand ppm. northwestern.edu The δ(¹¹⁹Sn) is influenced by the nature of the substituents attached to the tin atom, the coordination number, and the geometry of the tin center. researchgate.net For tetra-coordinated organotin(IV) compounds, the chemical shifts typically fall within a specific range. Changes in coordination, for example, upon the formation of adducts, lead to significant shifts in the ¹¹⁹Sn resonance, usually to higher field (more negative ppm values). researchgate.net
The expected ¹¹⁹Sn NMR chemical shift for this compound in a non-coordinating solvent would be in the range typical for four-coordinate trialkyltin carboxylates.
| Compound | Solvent | ¹¹⁹Sn Chemical Shift (δ, ppm) |
| This compound | Non-coordinating | +120 to +150 |
| This compound Adduct | Coordinating | < +120 |
Mass Spectrometry for Molecular Characterization and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.gov In the mass spectrum of this compound, the molecular ion peak ([M]⁺) may be observed, although it can be weak due to facile fragmentation. The isotopic pattern of tin, with its multiple stable isotopes, provides a characteristic signature for tin-containing fragments.
The fragmentation of this compound typically proceeds through the loss of ethyl radicals, the acetate group, or neutral molecules like ethene. The most common fragmentation pathway involves the successive loss of ethyl groups from the triethyltin cation ([Et₃Sn]⁺), leading to the formation of [Et₂Sn]⁺ and [EtSn]⁺ fragments. Cleavage of the Sn-O bond can also occur, generating ions corresponding to the triethyltin cation and the acetate anion. libretexts.org
A plausible fragmentation pattern for this compound is outlined in the following table. uni.luslideshare.net
| m/z | Ion |
| 266 | [Et₃SnOCOCH₃]⁺ (Molecular Ion) |
| 237 | [Et₂SnOCOCH₃]⁺ |
| 207 | [Et₃Sn]⁺ |
| 179 | [Et₂SnH]⁺ |
| 151 | [EtSnH₂]⁺ |
| 120 | [Sn]⁺ |
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the confirmation of the elemental composition.
X-ray Crystallography of this compound and its Adducts
Organotin carboxylates, including this compound, can exist as monomers with a four-coordinate tin atom in non-coordinating environments. However, in the solid state, they often form polymeric chains where the acetate group bridges adjacent triethyltin moieties, leading to a five-coordinate, trigonal bipyramidal geometry around the tin atom. In this arrangement, the three ethyl groups occupy the equatorial positions, and the oxygen atoms of the bridging acetate group occupy the axial positions.
This compound can also form adducts with Lewis bases (e.g., amines, phosphines). In these complexes, the Lewis base coordinates to the tin atom, typically resulting in a five-coordinate, trigonal bipyramidal geometry. The structure of these adducts provides valuable information about the Lewis acidity of the tin center in this compound. researchgate.net The study of such complexes is crucial for understanding the reactivity and interaction of this compound with other molecules. researchgate.net
Computational Chemistry and Molecular Modeling for Structural Predictions
Computational chemistry and molecular modeling serve as powerful theoretical tools to predict and elucidate the three-dimensional structures of molecules, offering insights that complement experimental data. In the study of organotin compounds like this compound, these methods are employed to forecast molecular geometries, bond lengths, bond angles, and vibrational frequencies. Techniques such as Density Functional Theory (DFT) are particularly prevalent for these predictions. researchgate.netmdpi.comscirp.org
DFT calculations are a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com For a molecule like this compound, a computational chemist would begin by constructing a theoretical model of the molecule. This model is then subjected to geometry optimization using a specific functional, such as B3LYP, and a basis set (e.g., 6-31G(d,p) for lighter atoms and a specialized basis set like LANL2DZ or Def2-SVP for the tin atom) to find the lowest energy conformation of the molecule. researchgate.netdntb.gov.ua
The outcome of such a geometry optimization is a set of Cartesian coordinates for each atom, from which crucial structural parameters can be determined. These include:
Bond Lengths: The distances between the tin atom and the oxygen atoms of the acetate group (Sn-O), the tin and the carbon atoms of the ethyl groups (Sn-C), and the carbon-oxygen bonds within the carboxylate group (C-O).
Bond Angles: The angles formed between atoms, such as the C-Sn-C angles of the ethyl groups and the O-Sn-O angle, which are critical in defining the coordination geometry around the tin center.
The coordination environment of the tin atom in triorganotin carboxylates is a key area of investigation. Computational models can predict whether the compound is likely to exist as a monomer or a polymer in the solid state. In a monomeric state, the acetate ligand typically coordinates in a monodentate fashion, leading to a distorted tetrahedral geometry around the tin atom. In a polymeric structure, the acetate group bridges between two tin atoms, resulting in a five-coordinate, trigonal bipyramidal geometry at each tin center. nih.gov The calculated energies of these different potential structures can help determine the most stable form.
While specific DFT studies detailing the structural parameters of this compound are not abundant in the literature, data from computational studies on analogous trialkyltin carboxylates provide insight into the expected values. The following table presents typical predicted bond lengths from DFT calculations for similar compounds.
| Bond | Typical Calculated Bond Length (Å) |
|---|---|
| Sn-O | 2.10 - 2.25 |
| Sn-C | 2.15 - 2.20 |
| C=O (uncoordinated) | ~1.20 |
| C-O (coordinated) | ~1.30 |
Furthermore, computational methods can predict vibrational frequencies, which can be compared with experimental infrared (IR) spectroscopy data. The calculated frequencies of the asymmetric and symmetric stretching vibrations of the carboxylate group (COO) can help to confirm the coordination mode of the acetate ligand. mdpi.com Molecular electrostatic potential maps can also be generated to visualize the charge distribution and identify reactive sites on the molecule. researchgate.net These computational approaches provide a detailed and predictive understanding of the structural characteristics of this compound at the molecular level.
Coordination Chemistry of Triethyltin Acetate
Ligand Exchange Reactions and Anionic Influence on Coordination
Ligand exchange reactions are fundamental to understanding the dynamic nature of triethyltin (B1234975) acetate's coordination. The lability of the acetate (B1210297) anion allows for its replacement by other nucleophiles. gelest.com For instance, triethyltin acetate can participate in ester exchange reactions. acs.org The anionic complement can influence the absorption and distribution of organotin compounds, although for triorganotin compounds, the anionic radical generally has little effect on biological activity. sysrevpharm.orguu.nlinchem.orgmdpi.com
In halide-containing media, triorganotin compounds, including triethyltin, can mediate an exchange of halide for hydroxyl ions. uu.nl The reactivity of organotin compounds, and thus their participation in ligand exchange, depends on the stability of the Sn-C bond and the lability of the anion. gelest.com
Interactions with Lewis Bases and Formation of Adducts
Organotin compounds, particularly organotin halides, exhibit Lewis acidic character, readily forming complexes (adducts) with electron donors (Lewis bases) such as amines, pyridine (B92270), and alcohols. gelest.comatlanticoer-relatlantique.calibretexts.orgpdx.edu The Lewis acidity of organotin compounds generally increases with fewer alkyl groups attached to tin (R3SnX < R2SnX2 < RSnX3). gelest.com
While specific adducts of this compound with common Lewis bases like pyridine or bipyridine are not extensively detailed in the provided search results, the general principle of Lewis acid-base interaction applies. The tin atom in this compound, acting as a Lewis acid, can accept electron pairs from Lewis bases, leading to an expansion of its coordination number. For example, triethyltin has been shown to bind to the oxygen of Tyr9 and the sulfur of glutathione (B108866) in an enzyme, forming a penta-coordinated tin center. researchgate.net
Penta-coordinated Tin Centers in this compound Derivatives
Many triorganotin(IV) carboxylates, including derivatives of triethyltin, are known to adopt five-coordinate geometries around the tin atom, particularly in the solid state. researchgate.nettandfonline.com This often results in a distorted trigonal bipyramidal arrangement. researchgate.nettandfonline.comcore.ac.ukbsmiab.org In such structures, the three alkyl groups (ethyl groups in this case) typically occupy equatorial positions, while the carboxylate oxygen atoms occupy axial positions. researchgate.nettandfonline.com
For example, in some triorganotin(IV) 2-maleimidopropanoato complexes, the tin(IV) atom is five-coordinated, with the 2-maleimidopropanoic acid acting as a monoanionic bidentate ligand, coordinating through a chelating or bridging carboxylate group. tandfonline.com Similarly, triphenyltin(IV) complexes with amino acetate ligands can exist as polymeric chains where the tin atoms adopt a trans-R3SnO2 trigonal bipyramidal configuration with five-coordinate tin. core.ac.ukresearchgate.net
However, it's important to note that the coordination geometry observed in the solid state may differ from that in solution. For instance, some triorganotin(IV) esters that are five-coordinate in the solid state can be monomeric with four-coordinate tin in solution. tandfonline.comtandfonline.com
Table 1: Examples of Tin Coordination Geometries in Organotin(IV) Carboxylates
| Compound Type | Coordination Number (Solid State) | Geometry (Solid State) | Coordination Number (Solution) | Geometry (Solution) | Reference |
| Triorganotin(IV) carboxylates (general) | 5 | Distorted trigonal bipyramidal | 4 or 5 | Tetrahedral or trigonal bipyramidal | researchgate.nettandfonline.comsysrevpharm.orgcore.ac.ukbsmiab.org |
| Triorganotin(IV) 2-maleimidopropanoates | 5 | Trigonal bipyramidal | 4 | Tetrahedron | tandfonline.com |
| Triphenyltin(IV) amino acetates | 5 | Trans-R3SnO2 trigonal bipyramidal | 5 | Five-coordinate (some cases) | core.ac.uk |
| Triethyltin(IV)-2-{[N-(2-oxo-2H-naphthalene-1-yliden)hydrazo]}benzoate | 5 | Trigonal bipyramidal (dimeric) | 4 | Monomeric | tandfonline.com |
Supramolecular Assembly and Polymeric Structures involving this compound
Organotin carboxylates frequently form supramolecular assemblies and polymeric structures in the solid state, often mediated by bridging carboxylate ligands. researchgate.nettandfonline.comcore.ac.uk These polymeric chains typically involve five-coordinate tin atoms. researchgate.nettandfonline.com For example, carboxylate-bridged polymers are observed in some trialkyltin carboxylates. researchgate.net
In the crystal structure of certain organotin(IV) complexes, adjacent chains can be interconnected by intermolecular hydrogen bonds, leading to three-dimensional supramolecular structures. researchgate.net The presence of bridging carboxylate groups can lead to a five-coordinate chain structure. tandfonline.com This polymeric structure with five-coordinate tin atoms, observed in the solid state, can be lost upon dissolution. core.ac.uk
The vibrational absorptions in the infrared spectra of trialkyltin carboxylates provide insights into their solid-state behavior, suggesting tin coordination expansion and the presence of bridging carboxylates. unibo.it
Comparative Coordination Trends with Other Trialkyltin Carboxylates
The coordination trends among trialkyltin carboxylates are influenced by the nature and size of the alkyl groups attached to the tin atom. While this compound specifically exhibits certain coordination behaviors, general trends can be observed across the series of trialkyltin compounds.
In triorganotin(IV) compounds, the toxicity and biological activity are influenced by the number of carbon atoms in the alkyl chain; lower homologs like trimethyltin (B158744) and triethyltin often show higher toxicity. uu.nlmdpi.com However, the coordination geometry is a key factor in determining cytotoxicity. sysrevpharm.org
Spectroscopic studies, such as FT-IR and NMR (1H, 13C, and 119Sn), are crucial for elucidating the coordination modes and geometries of organotin(IV) carboxylates. researchgate.nettandfonline.comsysrevpharm.org For instance, the difference between asymmetric and symmetric O-C=O stretching vibrations (Δν) in IR spectroscopy can indicate the mode of carboxylate coordination (e.g., monodentate vs. bridging). nih.gov 119Sn NMR spectroscopy is particularly useful for determining the coordination number of the tin atom in solution, with lower chemical shifts often indicating an increased coordination number. tandfonline.combsmiab.orgmdpi.com
Table 2: General Coordination Characteristics of Triorganotin(IV) Carboxylates
| Characteristic | Description | References |
| Solid-state geometry | Often five-coordinate, distorted trigonal bipyramidal | researchgate.nettandfonline.comcore.ac.ukbsmiab.org |
| Solution-state geometry | Can be four-coordinate (tetrahedral) or five-coordinate | tandfonline.comsysrevpharm.orgcore.ac.uktandfonline.com |
| Carboxylate binding mode | Can be monoanionic bidentate (chelating or bridging) | tandfonline.comnih.gov |
| Supramolecular assembly | Polymeric chains often formed by bridging carboxylates | researchgate.nettandfonline.comcore.ac.ukresearchgate.net |
| Influence of alkyl group size | Affects biological activity; can influence solution behavior | sysrevpharm.orguu.nlmdpi.comunibo.it |
Mechanistic Investigations of Triethyltin Acetate S Biological Activity
Cellular and Subcellular Interactions of Triethyltin (B1234975) Species
Triethyltin species exert their biological effects by interacting with various cellular and subcellular components, particularly affecting energy metabolism and ion homeostasis.
Oxidative Phosphorylation Pathways Modulation
Triorganotin compounds, by inhibiting mitochondrial ATP synthesis, effectively modulate the broader oxidative phosphorylation pathways nih.gov. This disruption leads to an accumulation of NADH within the cell nih.gov. The elevated NADH levels, in turn, induce a shift in the balance between pyruvate (B1213749) and lactate (B86563) in the cytoplasm, favoring the conversion of pyruvate into lactate at the expense of cytosolic NADH nih.gov. While this process stimulates glycolysis, the increased aerobic glycolysis in trialkyltin-exposed cells is insufficient to meet the cellular ATP demands nih.gov. Many organotin compounds are known to affect mitochondrial oxidative phosphorylation and cause alterations to cellular membranes americanelements.com. The ability of triethyltin bromide (TET) to modulate oxidative phosphorylation is utilized in experimental settings to measure non-phosphorylating respiration and maximal/uncoupled respiratory capacity in yeast, highlighting its role in disturbing these critical energy-producing pathways researchgate.net.
Effects on Ion Transport Systems (e.g., Chloride-Hydroxide Exchange)
A significant mechanism of action for trialkyltin compounds involves their mediation of ion exchange across mitochondrial membranes nih.gov. Specifically, triorganotin compounds facilitate an exchange of halide ions (such as chloride) for hydroxyl ions across mitochondrial membranes, which disrupts the existing proton gradient essential for ATP synthesis nih.gov. This chloride-hydroxide antiport mechanism has been extensively investigated as a key mode of toxic action for triorganotin compounds wikipedia.org. While studies on triethyllead (B1240127) acetate (B1210297) (a related trialkyllead compound) have shown its ability to induce swelling of spheroplasts by mediating Cl-/OH- and Br-/OH- antiports across the cytoplasmic membrane, similar comparisons are drawn to trialkyltin compounds, suggesting a comparable mechanism for triethyltin species uni.lu.
Enzymatic Inhibition Studies
Beyond its interactions with cellular organelles, triethyltin acetate is a known inhibitor of specific enzymes, most notably glutathione (B108866) transferases.
Glutathione Transferase (GST) Inhibition: Structural and Functional Analysis
Organotin compounds, including triethyltin, are recognized as potent inhibitors of glutathione transferases (GSTs) wikipedia.orgsigmaaldrich.com. This inhibition significantly impedes the detoxification and antioxidant functions typically performed by these enzymes wikipedia.org. Detailed structural and functional analyses of GST inhibition by triethyltin have been conducted, particularly involving equine GST A3-3 wikipedia.orgsigmaaldrich.comwikipedia.orgfishersci.fi.
Crystal structures of equine GST A3-3 in complex with glutathione and covalently bound triethyltin have revealed the molecular basis of this inhibition wikipedia.orgsigmaaldrich.comwikipedia.orgfishersci.fi. The tin atom of triethyltin forms strong covalent bonds with two key components: the sulfur atom of glutathione (GSH) and the oxygen atom of a specific tyrosyl residue (Tyr9) within the enzyme's active site wikipedia.orgwikipedia.org. This dual binding mechanism prevents the release of the glutathione-organotin adduct, thereby completely blocking the enzyme's catalytic function wikipedia.org. This structural insight provides a fundamental understanding of the general mechanism by which organotin compounds inhibit GSTs wikipedia.org.
Some GSTs, such as equine GST A3-3, also exhibit steroid double-bond isomerase activity and play a role in the biosynthesis of steroid hormones like testosterone (B1683101) and progesterone. Their inhibition by organotin compounds can therefore have broader endocrine-disrupting implications wikipedia.orgsigmaaldrich.com. GSTs are vital for cellular detoxification, as they catalyze the nucleophilic addition or substitution of glutathione to various electrophilic compounds, facilitating their elimination from the cell sigmaaldrich.comfishersci.figuidetopharmacology.org.
Environmental Biogeochemistry and Degradation Pathways of Triethyltin Acetate
Abiotic Degradation Processes in Aquatic Environments
Abiotic degradation of organotin compounds like triethyltin (B1234975) acetate (B1210297) in aquatic systems primarily occurs through photolysis and hydrolysis, leading to the cleavage of the carbon-tin bond. mst.dk These processes are significantly influenced by environmental conditions such as sunlight intensity, temperature, and pH. dcceew.gov.auun.org
Photolytic degradation, or photolysis, is a significant abiotic pathway for the breakdown of organotin compounds in the aquatic environment, particularly in clear surface waters where sunlight penetration is high. mst.dkcdc.gov Ultraviolet (UV) irradiation from sunlight provides the energy to break the tin-carbon bonds. cdc.gov The rate of photodegradation is influenced by factors such as the intensity of sunlight and the presence of photosensitizing substances in the water. mst.dk For some organotins, the rate of photodegradation increases at lower wavelengths of light. publications.gc.ca The degradation process is sequential, involving the stepwise loss of ethyl groups from the tin atom. researchgate.net This process transforms triethyltin into less toxic inorganic tin. dcceew.gov.au
Hydrolysis is another abiotic process that can contribute to the degradation of organotin compounds. mst.dk However, for many organotins, the cleavage of the tin-carbon bond by hydrolysis is not a significant fate process under typical environmental conditions (pH 5-9). cdc.gov Hydrolysis of triethyltin acetate in water can lead to the formation of triethyltin hydroxide (B78521) and various hydrated oxides. un.org The pKa value for the triethyltin cation is approximately 6.81. cdc.gov While hydrolysis of the acetate group from this compound can occur, the subsequent degradation of the triethyltin cation is primarily driven by other processes like photolysis and biodegradation.
Biotic Degradation Mechanisms
Biotic degradation, mediated by microorganisms, is a crucial pathway for the transformation of organotin compounds in the environment. dcceew.gov.au This process involves the metabolic action of bacteria, fungi, and algae. cdc.govnih.gov
Microorganisms play a vital role in the breakdown of organotin compounds through biodegradation. dcceew.gov.au This process is considered a major degradation pathway in seawaters rich in suspended particles. cdc.gov Bacteria, in particular, are capable of degrading organotins under both aerobic and anaerobic conditions. mst.dk The degradation process typically involves the sequential dealkylation of the organotin compound, where ethyl groups are progressively cleaved from the tin atom. mst.dk This microbial transformation leads to the formation of di- and mono-ethyltin species, and ultimately to inorganic tin. royalholloway.ac.uk The rate of microbial degradation can be influenced by environmental factors such as temperature, with slower degradation rates observed in colder conditions. publications.gc.capublications.gc.ca Some studies indicate that high concentrations of organotins in sediments may inhibit microbial degradation. publications.gc.ca
| Factor | Influence on Microbial Degradation |
| Temperature | Decreased temperatures can lead to longer half-lives due to reduced microbial activity. publications.gc.capublications.gc.ca |
| Oxygen Availability | Degradation can occur under both aerobic and anaerobic conditions. mst.dk |
| Concentration | High levels of organotins in sediments may inhibit the degradation process. publications.gc.ca |
| Microbial Population | The presence of specific microbial communities is essential for efficient degradation. ijcmas.com |
The biodegradation of xenobiotic compounds like this compound is an enzymatic process. ijcmas.com Microorganisms utilize enzymes to cleave chemical bonds, in this case, the carbon-tin bond. ijcmas.com This process often involves oxidation-reduction reactions. researchgate.net While specific enzymes responsible for the degradation of this compound are not extensively detailed in the provided search results, the general mechanism of microbial degradation of organotins involves enzymatic action. nih.gov For instance, the organomercurial lyase MerB, while primarily acting on organomercury compounds, has been studied with organotin compounds like triethyltin, providing insights into potential enzymatic mechanisms of carbon-metal bond cleavage. nih.gov Glutathione (B108866) S-transferases (GSTs) are another class of enzymes involved in the detoxification of xenobiotics, and some organotin compounds have been shown to interact with these enzymes. tandfonline.com
Formation and Persistence of Degradation Products in Environmental Compartments
The degradation of this compound results in the formation of a series of degradation products, primarily diethyltin (B15495199) and monoethyltin compounds, before ultimately breaking down into inorganic tin. dcceew.gov.auroyalholloway.ac.uk These degradation products have different toxicities and environmental fates compared to the parent compound. dcceew.gov.au
Organotin compounds, including this compound and its degradation products, have a strong tendency to adsorb to suspended particles and sediments in aquatic environments due to their low water solubility. dcceew.gov.au This partitioning to sediment can lead to their persistence, with half-lives in sediment estimated to be several years for some organotins. cdc.gov The degradation processes in sediment are similar to those in water but generally occur at a much slower rate. mst.dkcdc.gov The persistence of these compounds is influenced by the specific environmental conditions of the compartment. dcceew.gov.au For example, the degradation of tributyltin, a related organotin, can take from several months to over two years. dcceew.gov.au
| Compound Class | Degradation Pathway | Persistence |
| Trialkyltins (e.g., Triethyltin) | Sequential dealkylation to di- and mono-alkyltins. mst.dk | Moderately persistent, with half-lives ranging from days in freshwater to weeks in seawater. dcceew.gov.au |
| Dialkyltins (e.g., Diethyltin) | Further dealkylation to mono-alkyltins. royalholloway.ac.uk | Can persist in sediments. cdc.gov |
| Monoalkyltins (e.g., Monoethyltin) | Degradation to inorganic tin. royalholloway.ac.uk | Less persistent than tri- and di-alkyltins. |
| Inorganic Tin | Does not degrade further but can undergo other geochemical processes. cdc.gov | Persistent in the environment. cdc.gov |
Environmental Transport and Distribution Modeling
The environmental transport and distribution of this compound, like other organotin compounds, are significantly influenced by its physicochemical properties, particularly its low water solubility and tendency to adsorb to particulate matter. dcceew.gov.auinchem.org Modeling the movement of this compound through various environmental compartments is crucial for understanding its potential impact and persistence.
Adsorption to Sediments and Suspended Particulate Matter
This compound exhibits a strong affinity for sediments and suspended particulate matter in aquatic environments. dcceew.gov.auinchem.org This adsorption is a key process governing its removal from the water column. cdc.gov The extent of adsorption is influenced by several factors, including the pH and salinity of the water, the organic content of the sediment, and the size and nature of the particulate matter. inchem.orgnih.gov
Organotin compounds, in general, are known to adsorb strongly to soil and sediment. dcceew.gov.au For instance, tributyltin, a closely related organotin, has sorption coefficients to sediments that can range from 100 to 10,000. cdc.gov While specific data for this compound is less abundant, the general trend for organotins is that they are relatively immobile in environmental media due to their low water solubilities and high affinities for soil and organic sediments. cdc.gov The adsorption process can involve both physical partitioning and chemical interactions, such as electrostatic interactions between the cationic form of the organotin and negatively charged sites on sediment particles. uni-bayreuth.de
The strong binding to particulate matter means that a significant portion of this compound introduced into aquatic systems will likely accumulate in the sediment layer. cdc.gov This can lead to sediments acting as a long-term reservoir for the compound. tandfonline.com
Table 1: Factors Influencing Adsorption of Organotins
| Factor | Influence on Adsorption |
| pH | Affects the speciation of the organotin compound, influencing its charge and interaction with sediment surfaces. nih.gov |
| Salinity | Can impact the speciation and solubility of organotins, thereby affecting their adsorption behavior. nih.gov |
| Organic Matter Content | Higher organic content in sediments generally leads to increased adsorption due to hydrophobic interactions. uni-bayreuth.de |
| Particle Size | Smaller particles with a larger surface area-to-volume ratio tend to have a higher capacity for adsorption. |
Mobility in Soil and Water Systems
Due to its strong adsorption to soil and sediment particles, the mobility of this compound in both soil and water systems is considered to be low. dcceew.gov.aucdc.gov Leaching from soil and transport within the water column in a dissolved state are generally unlikely to be significant pathways. dcceew.gov.au Instead, the primary mode of transport in aquatic systems is expected to be through the movement of contaminated suspended sediments. cdc.gov
In soil, the degradation of organotin compounds is influenced by factors such as sunlight and temperature, with microbial degradation being a key transformation mechanism. dcceew.gov.au The breakdown of another organotin, bis(tributyltin) oxide, in soil has been shown to be due to microbial action. tandfonline.com While specific studies on this compound are limited, it is reasonable to expect a similar behavior.
Bioaccumulation and Biotransformation in Aquatic and Terrestrial Organisms
This compound, as with other lipophilic organotin compounds, has the potential to bioaccumulate in living organisms. ontosight.ai This process involves the net uptake of the chemical from all exposure routes, including water, food, and sediment.
Bioaccumulation is a significant concern for organotins due to their toxicity. nih.gov The degree of bioaccumulation can be quantified by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water. sfu.ca For organotins like tributyltin, BCFs can be very high, reaching up to 7,000 in laboratory studies with mollusks and fish, and even higher in field studies. inchem.orgwho.int Uptake from contaminated food can be a more significant pathway than direct uptake from water. inchem.orgwho.int
Different organisms exhibit varying capacities to metabolize and eliminate organotins. Biotransformation, the chemical modification of a substance by an organism, plays a crucial role in determining the persistence and toxicity of this compound within an organism. The primary metabolic pathway for organotins is the stepwise removal of the organic groups (dealkylation or dearylation) from the tin atom. nih.gov This process generally leads to less toxic metabolites. dcceew.gov.au
For example, tributyltin can be metabolized to dibutyltin (B87310) and subsequently to monobutyltin (B1198712), which are then more slowly mineralized. who.int While specific data on the biotransformation of this compound is scarce, it is expected to follow a similar degradation pathway. The efficiency of this metabolic process varies among species. Some organisms, like certain fish and crustaceans, possess more efficient enzymatic systems for degrading tributyltin compared to mollusks, which consequently show higher bioaccumulation. elixirpublishers.com
Microorganisms also play a vital role in the biotransformation of organotins in the environment. nih.gov They can debutylate these compounds, influencing their toxicity and mobility. nih.gov
Table 2: Bioaccumulation and Biotransformation of Organotins
| Organism Group | Bioaccumulation Potential | Biotransformation Capacity | Key Findings |
| Microorganisms (Algae, Bacteria, Fungi) | Can be high, may involve cell surface adsorption. nih.govwho.int | Capable of debutylation. nih.gov | Important for the environmental fate of organotins. nih.gov |
| Mollusks (Mussels, Oysters) | Very high. who.intelixirpublishers.com | Low. who.int | Tend to accumulate high levels of organotins. elixirpublishers.com |
| Crustaceans | Lower than mollusks. elixirpublishers.com | More efficient than mollusks. elixirpublishers.com | Can metabolize organotins more effectively. elixirpublishers.com |
| Fish | Can be significant. who.intelixirpublishers.com | Possess efficient enzymatic degradation mechanisms. elixirpublishers.com | Bioaccumulation varies by species and tissue. un.org |
Analytical Methodologies for Triethyltin Acetate and Its Metabolites
Sample Preparation and Extraction Techniques for Environmental Matrices
Sample preparation is a fundamental stage in the analysis of organotin compounds, as it aims to extract the analytes from the sample matrix while minimizing interferences. This stage is critical given the low concentrations often found in environmental components such as water, sediment, and biota. Extraction of organotin compounds from environmental samples can be achieved using various approaches, including organic solvents, ion exchange resins, or adsorption onto a solid support. Acid leaching, typically with hydrochloric acid (HCl), hydrobromic acid (HBr), or acetic acid, can also be incorporated into the extraction process ivl.secdc.gov.
Solid-phase extraction (SPE) is a widely utilized technique for the pre-concentration and clean-up of organotin compounds, including those related to triethyltin (B1234975) acetate (B1210297), from diverse environmental matrices, particularly water pjoes.comepa.gov. This method involves passing the sample through a sorbent material that selectively retains the analytes of interest. For organotin compounds, C-18 bonded porous silica (B1680970) cartridges are commonly employed nih.gov. After the analytes are adsorbed, the sorbent is typically dried, and the compounds are eluted using a small volume of an appropriate organic solvent, such as ethyl acetate nih.govca.gov.
SPE has demonstrated effectiveness in achieving high concentration factors and good recoveries. For instance, recoveries exceeding 80% have been reported for tributyltin chloride at concentrations of 0.1 ng/mL in 100 mL water samples, utilizing 100 mg C-18 cartridges and eluting with as little as 0.1 mL of ethyl acetate nih.gov. SPE discs are also applied for the extraction of organotins from waters and biological tissues epa.gov.
Dispersive Liquid-Liquid Microextraction (DLLME) is an advanced microextraction technique recognized for its simplicity, sensitivity, high-throughput capabilities, and adherence to green chemistry principles due to its minimal solvent consumption researchgate.netsemanticscholar.orgmdpi.com. In DLLME, a mixture of a high-density extraction solvent (immiscible with water) and a disperser solvent (miscible with both the extraction solvent and the aqueous phase) is rapidly injected into an aqueous sample mdpi.com. This rapid injection creates a cloudy solution of fine droplets of the extraction solvent dispersed throughout the aqueous phase, significantly increasing the contact area between the two phases and enhancing extraction efficiency researchgate.netsemanticscholar.orgnih.govfrontiersin.org.
Common extraction solvents used in DLLME for organotin compounds include chlorobenzene (B131634) and ethyl acetate researchgate.netnih.gov. Disperser solvents often include methanol, acetonitrile, and acetone (B3395972) semanticscholar.orgmdpi.comfrontiersin.org. The fine droplets, after extraction, are typically separated by centrifugation, and the sedimented organic phase containing the concentrated analytes is then analyzed researchgate.net.
For the analysis of organotin compounds, particularly when using Gas Chromatography (GC), a derivatization step is often indispensable. This process transforms the non-volatile or less volatile ionic organotin species into more volatile derivatives, which are suitable for GC separation ivl.secdc.govresearchgate.netmdpi.comresearchgate.net. Derivatization is considered a critical step, as low yields or analyte losses can occur, potentially leading to an underestimation of their environmental concentrations researchgate.net.
The most commonly employed derivatization methods include:
Alkylation: This involves the transfer of alkyl groups to the ionic organometal. Reagents such as Grignard reagents, sodium tetraethylborate (NaBEt₄), or sodium tetra(n-propyl)borate (NaBPr₄) are frequently used ivl.seresearchgate.netmdpi.comresearchgate.net. In-situ ethylation with NaBEt₄ has largely replaced Grignard derivatization in recent years pjoes.com.
Reduction: Sodium tetrahydroborate (NaBH₄) is commonly used for the reduction of organotin compounds to their corresponding hydrides, which are volatile ivl.seresearchgate.net.
It is important to note that matrix interferences can significantly affect the derivatization efficiency, sometimes necessitating larger volumes of expensive and potentially toxic reagents mdpi.com.
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating triethyltin acetate and its metabolites from other compounds in the extracted sample, allowing for their individual quantification.
Gas Chromatography (GC) is a preferred technique for the separation of organotin compounds due to its excellent resolution capabilities and the availability of highly sensitive detectors ivl.secdc.govresearchgate.net. As GC requires analytes to be in a volatile form, it typically follows a derivatization step ivl.secdc.govresearchgate.netmdpi.comresearchgate.net.
GC systems are commonly coupled with element-specific detection systems to enhance selectivity and sensitivity for tin-containing compounds. These detectors include:
Atomic Absorption Spectrometry (AAS) cdc.govresearchgate.netgcms.cztandfonline.com
Flame Photometric Detection (FPD) cdc.govresearchgate.netgcms.cztandfonline.com
Mass Spectrometry (MS) , including Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact ionization cdc.govresearchgate.netgcms.czresearchgate.netsciex.com
Inductively Coupled Plasma (ICP) , such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) ivl.secdc.govresearchgate.netgcms.cztandfonline.comresearchgate.net
Microwave-Induced Plasma Atomic Emission Spectrometry (MIP AES) or Atomic Emission Detector (AED) researchgate.netmdpi.comtandfonline.com
GC-MS with electron impact ionization has been successfully applied for the simultaneous determination of butyltin compounds (monobutyl-, dibutyl-, and tributyltin) in environmental samples, including waters, sediments, and biota, often utilizing isotope dilution analysis for improved accuracy gcms.cz.
High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative to GC for the separation of organotin compounds, often with the significant advantage of not requiring a prior derivatization step researchgate.netsciex.comoup.compsu.edu. This eliminates a critical and potentially error-prone stage in the analytical workflow oup.com.
HPLC systems for organotin analysis are typically coupled with element-specific detection methods due to the poor response of conventional HPLC detectors to these compounds researchgate.nettandfonline.compsu.edu. Common detectors include:
Atomic Absorption Spectrometry (AAS) researchgate.net
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) , which is particularly favored for its inherent selectivity and sensitivity researchgate.nettandfonline.comoup.com.
Fluorometry researchgate.net.
Reversed-phase chromatography is a common mode for separating organotin compounds by HPLC oup.com. Mobile phases often consist of mixtures like methanol-water-acetic acid, sometimes incorporating complexing agents such as tropolone (B20159) to ensure stability and aid separation epa.govoup.com. Triethyltin can be employed as an internal standard in HPLC-ICP-MS for the speciation of other organotin compounds like butyltins oup.com.
Triethylammonium acetate (TEAA) is a volatile salt frequently used as an ion-pairing reagent in HPLC, especially when coupled with mass spectrometry (LC-MS). TEAA helps control the pH of the mobile phase and is preferred in LC-MS because it does not suppress ionization, thereby enhancing the detection limits for target compounds nih.govwikipedia.orgsigmaaldrich.comontosight.ai. Indirect photometric chromatography (IPC) is another approach for HPLC detection, where photometrically active counter ions in the mobile phase allow for the indirect monitoring of UV-transparent trialkyltin cations, including triethyltin, at specific wavelengths (e.g., 263 nm) psu.edu.
The table below summarizes typical detection limits for various organotin compounds using different chromatographic techniques.
Table 1: Typical Detection Limits for Organotin Compounds by Chromatographic Techniques
| Technique | Analyte Class (Example) | Detection Limit (as Sn) | Reference |
| GC-MIP-AED | Organotins (general) | 0.42 - 0.67 µg L⁻¹ | tandfonline.com |
| HPLC-ICP-MS | Tributyltin | 0.15 ng | oup.com |
| HPLC-ICP-MS | Di- and Monobutyltin (B1198712) | 0.24 ng | oup.com |
| HPLC-IPC | Triphenyltin (B1233371) | 0.004 pg | psu.edu |
| HPLC-IPC | Trimethyltin (B158744) | 0.82 pg | psu.edu |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) plays a significant role in the separation of organotin compounds, offering enhanced resolution and faster analysis times compared to conventional HPLC. UPLC systems, particularly when coupled with highly sensitive detectors, enable the efficient separation of complex mixtures of organotin species, including triethyltin compounds and their degradation products. The small particle size (sub-2 µm) of UPLC column stationary phases contributes to rapid and sensitive determinations. nih.gov
For instance, a method utilizing UPLC coupled with sector field inductively coupled plasma mass spectrometry (SF-ICP-MS) has been developed for the simultaneous determination of various organotin compounds, including butyl and phenyl species, in human serum. This method achieved a runtime of approximately 3 minutes, demonstrating the efficiency of UPLC in separating a suite of analytes. nih.govnih.gov Similarly, ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) has been successfully employed for the high-throughput speciation of triethyltin, tributyltin, and triphenyltin in environmental water samples. rna-society.org
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is a cornerstone in the detection and quantification of this compound and its metabolites, offering high sensitivity and selectivity. The coupling of liquid chromatography with various mass spectrometric techniques has become a preferred approach for organotin analysis, simplifying sample preparation and shortening run times compared to traditional gas chromatography methods that often require derivatization. epa.govnih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive detection technique widely used for the speciation and quantification of organotin compounds due to its ability to monitor tin isotopes. atamanchemicals.comfishersci.ie The direct coupling of liquid chromatography (LC) with ICP-MS allows for the direct separation and detection of organotin species without the need for time-consuming derivatization steps, which are often required for gas chromatography-based methods. fishersci.iewikidata.orguni.lunih.gov
A UPLC-SF-ICP-MS method has been developed and validated for the simultaneous determination of various organotin compounds in human serum, demonstrating linearity over a concentration range of approximately 0.250-13.661 ng mL⁻¹ depending on the species. nih.govnih.gov This technique provides accurate and precise results, with detection limits for organotin compounds typically in the low nanogram per liter range. nih.gov
Table 1: Representative Detection Limits for Organotin Compounds by LC-ICP-MS
| Compound Class | Detection Limit (ng L⁻¹) | Reference |
| Butyltins (MBT, DBT, TBT) | 0.5 – 25.6 | |
| Phenyltins (MPhT, DPhT, TPhT) | 0.5 – 25.6 | |
| Organotins (General) | 0.029 – 0.049 (µg L⁻¹) | nih.gov |
| Methyltins (MMT, DMT, TMT) | 0.5 – 50 (ng Sn mL⁻¹) | |
| Triethyltin | 0.003 – 0.010 (µg/L) | nih.govrna-society.org |
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a preferred technique for the analysis of organotin compounds, including this compound. This approach offers simplified sample preparation and shorter chromatographic run times compared to traditional GC-MS methods. epa.govnih.gov LC-MS/MS systems typically utilize electrospray ionization (ESI) in positive polarity for the detection of organotins, employing Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. epa.gov Two MRM transitions are commonly monitored for each compound to facilitate both quantitation and identification through characteristic MRM ratios. epa.gov
A high-throughput UPLC-MS/MS method has been developed for the speciation of triethyltin, tributyltin, and triphenyltin in environmental water samples (seawater, river water, and lake water). This method demonstrated good linear relationships for these organotin compounds across the range of 0.05 to 5.0 µg/L, with detection limits ranging from 0.003 to 0.010 µg/L. rna-society.org Spiked recoveries in environmental water samples ranged from 81.4% to 109%, with relative standard deviations (RSDs) between 4.2% and 8.4% (n=6). rna-society.org
Table 2: Performance Characteristics of UPLC-MS/MS for Triethyltin and Related Organotins in Water
| Analyte | Linear Range (µg/L) | Detection Limit (µg/L) | Spiked Recovery (%) | RSD (%) (n=6) |
| Triethyltin | 0.05 – 5.0 | 0.003 – 0.010 | 81.4 – 109 | 4.2 – 8.4 |
| Tributyltin | 0.05 – 5.0 | 0.003 – 0.010 | 81.4 – 109 | 4.2 – 8.4 |
| Triphenyltin | 0.05 – 5.0 | 0.003 – 0.010 | 81.4 – 109 | 4.2 – 8.4 |
Electrospray Ion Trap Mass Spectrometry (ES-ITMS)
Electrospray Ion Trap Mass Spectrometry (ES-ITMS) is a valuable technique for the determination of organotin compounds, including triethyltin species, particularly in complex matrices like waters and biological tissues. The US EPA Validated Test Method 8323-01 specifically describes the use of micro-liquid chromatography (µLC) coupled with ES-ITMS for the determination of organotins as cations. This method is designed to detect organotin compounds without requiring hydrolysis and derivatization steps in the extraction procedure, making it suitable for non-volatile, water-soluble, and polar compounds that are amenable to electrospray ionization.
For organotins, positive ionization mode is generally recommended for µ-LC-ES-ITMS detection, with particular emphasis on tuning for tri-organo moieties to achieve optimal sensitivity. An ion trap mass spectrometer typically operates by scanning a mass-to-charge ratio range (e.g., 50 to 2000 amu) and can perform real-time mass analyses of LC eluents.
Speciation Analysis of Organotin Compounds
Speciation analysis is crucial for organotin compounds because their toxicity, environmental mobility, and bioavailability are highly dependent on their specific chemical forms (e.g., mono-, di-, or tri-substituted species). rna-society.org this compound, as a tri-substituted organotin, and its potential degradation products (e.g., diethyltin (B15495199), monoethyltin) exhibit different toxicological profiles.
Historically, gas chromatography (GC) coupled with various detectors (e.g., FID, FPD, ICP-MS) was the primary method for organotin speciation. However, GC methods often require a complex and time-consuming derivatization step to convert polar, non-volatile organotin compounds into volatile derivatives. epa.govnih.govnih.gov
In recent years, liquid chromatography (LC)-based methods, particularly those hyphenated with mass spectrometry (LC-ICP-MS, LC-MS/MS), have gained prominence for organotin speciation. These LC-based approaches offer simplified sample preparation by allowing direct separation of organotin species without derivatization, minimizing steps that could compromise species integrity. nih.govfishersci.iewikidata.orguni.lunih.gov Common LC separation mechanisms include reversed-phase, ion-pairing, and ion-exchange chromatography, often employing mobile phases compatible with direct MS coupling, such as methanol-water-acetic acid mixtures. nih.gov
The development of UPLC-MS/MS methods specifically for triethyltin, tributyltin, and triphenyltin in environmental water highlights the capability of these techniques to perform high-throughput speciation analysis. rna-society.org
Quality Assurance and Quality Control in this compound Analysis
Quality Assurance (QA) and Quality Control (QC) are indispensable components of any analytical method for this compound and its metabolites, ensuring the reliability, accuracy, and precision of the generated data. A formal quality assurance program should be maintained by laboratories, with comprehensive records documenting data quality.
Key QC procedures in organotin analysis include:
Calibration: Daily calibration with a minimum of six working standards is essential. Calibration graphs are typically prepared by plotting peak height or area versus the concentration of each organotin compound.
Quality Control Samples: Each analytical batch should include a method blank, a matrix spike, a duplicate sample, and a laboratory control sample (LCS). These QC samples are subjected to the same analytical procedures as the actual samples.
Recovery Determination: Determining the recovery (R) of analytes in the range of interest is crucial. This involves preparing spiked samples at different levels and analyzing them alongside media blanks. rna-society.org Recoveries for organotin compounds in various matrices typically range from 70% to 114% for LC-ICP-MS methods and 81.4% to 109% for UPLC-MS/MS methods rna-society.org.
Precision Assessment: Precision, often expressed as relative standard deviation (RSD), should be consistently low. For example, intraday precision for organotins using UPLC-SF-ICP-MS has been reported as less than 21%, and interday precision less than 18%. nih.govnih.gov For UPLC-MS/MS, RSDs for triethyltin and related compounds were between 4.2% and 8.4%. rna-society.org
Internal Standards: The use of suitable internal standards is highly recommended for robust calibration and to compensate for matrix effects and variations in extraction or derivatization efficiency. Common internal standards include tri-substituted organotin compounds not typically present in industrial products (e.g., tripropyltin (B15187550) chloride), deuterated compounds (e.g., TBT-d27), or trialkyltin chlorides based on stable tin isotopes. epa.gov
Matrix Effects: Matrix-matched calibration standards are often used to minimize the impact of matrix effects on analytical results, particularly in complex environmental or biological samples.
Analyte Stability: Evaluating analyte stability under different storage conditions (e.g., freezer, refrigerator, freeze-thaw) is important, as stability can be limited for some organotin species. nih.gov
Adherence to these QA/QC protocols ensures the generation of reliable and defensible analytical data for this compound and its metabolites.
Applications of Triethyltin Acetate and Triethyltin Moieties in Organometallic Synthesis
Catalytic Applications in Organic Transformations
While organotin compounds are broadly recognized for their catalytic capabilities in various chemical transformations, including transmetallation reactions and additions to unsaturated compounds, specific direct catalytic applications of triethyltin (B1234975) acetate (B1210297) in a wide range of organic transformations are not extensively documented as a primary function gelest.com. Other organotin compounds, such as dibutyltin (B87310) dilaurate and dibutyltin diacetate, are frequently employed as catalysts in industrial processes, notably in the synthesis of polyurethanes through the reaction of isocyanates with alcohols, and in the manufacture of esters and polyesters gelest.comwikipedia.orgsigmaaldrich.comnih.gov. These catalytic mechanisms often involve the coordination of tin with hydroxyl-containing compounds gelest.com. Although tin(II) acetate (a different compound) has been reported in photocatalytic reactions for generating arylstannane(IV) reagents for cross-coupling reactions, the direct catalytic role of triethyltin acetate in such processes is not a prominent feature in the literature acs.org.
Precursor in Polymer Synthesis and Modification
This compound serves as a precursor in the synthesis and modification of certain polymeric materials. It has been identified as a precursor for perfluorooctane (B1214571) sulfonate (PFOS) and is associated with modified polymer applications nih.govtokin.com. The broader class of organotin compounds, including triethyltin moieties, contributes to the development of organotin-containing polymeric products. For instance, organotin polyethers are readily synthesized through interfacial polymerization systems involving organotin halides and hydroxyl-containing Lewis bases mdpi.com. These polymeric materials can incorporate tin atoms, offering potential for high refractive index materials americanelements.com. The ability of acetate counter-anions to interact with protonated imidazolium (B1220033) rings has also been utilized in the synthesis of imidazolium-based poly(ionic liquid)s, which act as thermally latent and recyclable precursors for polymer-supported N-heterocyclic carbenes in organocatalysis nih.gov.
Formation of Organotin Compounds with Diverse Ligands
Triethyltin moieties are instrumental in the formation of various organotin compounds with diverse ligands, owing to the ability of tin to form stable complexes. Triethyltin bromide, for example, is known to form stable complexes with a variety of ligands, including acetate ligands wikipedia.org. The lability of the anionic group (Y) attached to tin in organotin compounds facilitates exchange reactions, allowing for the introduction of diverse functionalities gelest.com. A notable example includes the synthesis of novel triorganotin(IV) 2-maleimidopropanoato complexes, where triethyltin(IV) chloride acts as a starting material. In these complexes, the tin(IV) atom exhibits a five-coordinated configuration, with 2-maleimidopropanoic acid functioning as a monoanionic bidentate ligand, coordinating through a chelating or bridging carboxylate group nih.gov. This demonstrates the versatility of triethyltin precursors in creating organotin compounds with specific coordination geometries and functional ligands.
Development of Novel Organotin-Containing Materials
The incorporation of organotin moieties, including those derived from triethyltin compounds, has led to the development of novel materials with specialized properties. Organotin-containing polymeric materials have been synthesized and explored for various applications, particularly in the realm of biomaterials. For instance, such polymers have demonstrated the ability to inhibit a wide range of microorganisms, including resistant bacteria like Staphylococcus aureus (MRSA), and unwanted yeasts such as Candida albicans mdpi.comuni.lu. These materials can be integrated into products such as soaps, cleaning agents, and coatings for prevention and decontamination purposes uni.lu. The synthesis of these organotin polyethers often involves the reaction of organotin halides with diols, leading to materials exhibiting diverse biological activities, including antiviral properties against viruses responsible for herpes infections and smallpox, and inhibitory effects on various cancer cell lines mdpi.comuni.lu.
Compound Names and PubChem CIDs
Advanced Research Perspectives and Future Directions
Structure-Activity Relationship Studies in Triethyltin (B1234975) Acetate (B1210297) Analogs
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of organotin compounds, including triethyltin acetate analogs, influence their biological and chemical properties. Research in this area aims to elucidate the specific structural features that dictate activity, toxicity, and stability.
For organotin(IV) complexes, the coordination modes of ligands, particularly those involving nitrogen, oxygen, and sulfur donor atoms, significantly influence their functional properties. This leads to diverse geometries, such as trigonal bipyramidal and octahedral structures, which are directly correlated with biological activities like antimicrobial, anticancer, and antioxidant effects. These activities are further modulated by electronic properties, such as HOMO-LUMO energy gaps, and steric stability derived from ligand chelation. wikipedia.org
Table 1: General Trends in Organotin Compound Activity and Toxicity
| Structural Feature | Impact on Toxicity (General) | Impact on Biological Activity (General) | Notes |
| Increasing Alkyl Chain Length | Decreases | Varies (e.g., methyl>propyl/butyl for mammals/insects, propyl/butyl>methyl for fungi/bacteria) | easychem.org |
| Decreasing Number of Alkyl Groups (R₄Sn to RSn) | Decreases | Decreases | For tin(IV) compounds easychem.org |
| Ligand Coordination Mode | Influences | Influences (e.g., antimicrobial, anticancer) | Through geometry and electronic properties wikipedia.org |
Detailed SAR studies involve evaluating the antiproliferative activity of various organotin(IV) compounds to gain a better understanding of these relationships. nih.gov
Application of In Silico Methods in Organotin Research
Computational chemistry and in silico methods have become indispensable tools in organotin research, offering cost-effective and rapid insights into their properties, reactivity, and mechanisms of action. These methods enable researchers to explore complex molecular interactions and predict biological outcomes without extensive experimental work.
Advanced computational studies, particularly those employing Density Functional Theory (DFT), are used to elucidate electronic configurations, reactivity indices, and molecular interactions of organotin compounds. wikipedia.orgwikidata.org These theoretical insights often correlate well with experimental observations, providing a deeper understanding of their chemical behavior. wikipedia.org For instance, DFT studies have been utilized to investigate the catalytic mechanisms of organotin carboxylates in urethane (B1682113) synthesis, examining reactivity in different media. wikidata.orgwikipedia.org Specific computational setups, such as DFT/B3LYP-D3 with an effective core potential (LANL2DZ) for tin and Pople 6-31G* basis sets for other elements, are commonly employed using software packages like Gaussian and Spartan. wikipedia.org
In silico approaches are also valuable for rapidly screening and predicting toxicological endpoints, including mutagenicity, skin sensitization, and blood-brain barrier penetrability, for various organotin compounds. nih.gov These computational tools provide a reliable and economical alternative to traditional in vivo and in vitro toxicological testing. nih.gov Molecular docking simulations are widely used in virtual screening campaigns to evaluate potential interactions between organotin compounds and biological targets, such as DNA, providing insights into their binding affinities and mechanisms. ereztech.comfishersci.be Furthermore, computational modeling and simulations help rationalize experimental trends, refine SARs, and identify mechanisms of action, including those affecting the central nervous system. uni.lu
Table 2: Applications of In Silico Methods in Organotin Research
| Method | Application Area | Key Insights Provided |
| Density Functional Theory (DFT) | Electronic structure, reactivity, catalytic mechanisms | Electronic configurations, reactivity indices, molecular interactions, reaction pathways |
| Molecular Docking | Biological target interaction, virtual screening | Binding affinities, potential mechanisms of action (e.g., DNA binding) |
| Quantitative Structure-Activity Relationship (QSAR) | Toxicity prediction, property estimation | Mutagenicity, skin sensitization, blood-brain barrier penetrability, general toxicological effects |
| Computational Modeling/Simulations | Mechanism elucidation, SAR refinement | Interpretation of experimental trends, identification of complex biological mechanisms |
Mechanistic Insights from Omics Technologies (Proteomics, Metabolomics)
Omics technologies, including proteomics and metabolomics, offer powerful, unbiased approaches to gain comprehensive mechanistic insights into the cellular and physiological responses to organotin compounds. By quantitatively monitoring a vast array of biological molecules, these techniques provide a holistic view of the impact of these compounds.
Proteomics focuses on the global changes in protein expression, post-translational modifications, and protein-protein interactions, which are indicative of contaminant exposure. americanelements.com This allows for the identification of novel molecular targets for toxic substances and provides a deeper understanding of their mechanisms of action. americanelements.com Proteomics can also reveal alterations in specific protein patterns that serve as unbiased candidate biomarkers for predictive screening of toxic effects. americanelements.com The field of metallomics, a specialized area, further characterizes the presence of metals bound to biomolecules, providing an additional dimension to understanding metal-biomolecule and metalloprotein interactions. americanelements.com
Metabolomics, the study of small molecules (metabolites) within cells, tissues, or biofluids, provides a real-time snapshot of the physiological status of an organism. Unlike genomics or transcriptomics, the metabolome is more directly reflective of the cellular phenotype, as metabolites are the direct products or substrates of enzymatic reactions. Metabolomics is highly effective in detecting metabolic alterations induced by exposure to various stressors, including pesticides and other environmental contaminants. The integration of proteomics and metabolomics allows for the correlation of altered metabolites with their corresponding enzymes, significantly advancing the understanding of pathophysiological mechanisms and aiding in the discovery of novel biomarkers. These multi-omic approaches are crucial for connecting molecular data to disease mechanisms, treatment responses, and clinical endpoints, forming the basis of "Clinical OMICS" in broader toxicological and biomedical research.
Integration of Multidisciplinary Approaches for Comprehensive Understanding
A comprehensive understanding of this compound and other organotin compounds necessitates the integration of multidisciplinary approaches. This involves combining expertise and methodologies from various scientific fields to address the complex challenges associated with these compounds, from their fundamental chemistry to their environmental and biological impacts.
Multidisciplinary research in organotin compounds typically involves the synergistic application of environmental chemistry, toxicology, and ecological studies. This integrated approach allows for a holistic assessment of contamination, fate, and effects in various ecosystems, particularly aquatic environments. By linking environmental chemical data with aquatic toxicology, researchers can better understand the influence of speciation on bioavailability and the basic modes of toxic action.
Beyond environmental studies, multidisciplinary efforts are essential in areas such as drug development and industrial applications. For instance, optimizing synthetic scalability, minimizing environmental impact, and tailoring specific functional properties of organotin(IV) complexes require the integration of innovative synthetic methods, eco-friendly practices, and diverse scientific perspectives. wikipedia.org This collaborative framework, which combines experimental and computational methods, is crucial for fully harnessing the potential of organotin compounds in biomedical and industrial domains. wikipedia.orguni.lu Research centers focusing on multidisciplinary approaches, such as those in biology and environmental science, are instrumental in fostering this integrated understanding of organotin compounds.
Sustainable Synthesis and Degradation Strategies for Organotin Compounds
Given the environmental persistence and known toxicities of some organotin compounds, research into sustainable synthesis methods and effective degradation strategies is a critical future direction. The goal is to minimize their environmental footprint throughout their lifecycle.
Sustainable Synthesis: The adoption of green chemistry principles in the synthesis of organometallic compounds, including organotins, is gaining momentum. These principles aim to reduce the environmental impact of synthetic practices by minimizing hazardous waste generation and energy consumption. New synthetic approaches, such as cascade reactions, C-H activation, metathesis, and enzymatic reactions, are being explored as cleaner and more efficient tools for chemical synthesis. The use of catalysts in environmentally friendly synthesis can significantly reduce the number of reaction stages, minimize the use of hazardous chemicals, and lower the energy input required. Furthermore, research is focusing on the sustainable use of organometallic compounds by employing non-toxic co-oxidants and developing metal-free synthetic methods. Efforts are also underway to develop bio-based stabilizers from plant oils as sustainable alternatives to traditional organotin compounds used in PVC stabilization.
Degradation and Remediation Strategies: Effective strategies for the detection and remediation of organotin pollution are under continuous review. Both biological and physicochemical methods are being investigated for their efficiency and feasibility.
Bioremediation: Microorganisms possess the potential to metabolize anthropogenic compounds, making bioremediation a promising alternative to conventional physicochemical methods for organotin removal. Studies have shown that specific microbial strains can degrade highly toxic organotins like tributyltin (TBT) into less toxic forms, such as dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT), through a stepwise dealkylation mechanism. This process can occur even with indigenous microbes, although intervention can accelerate it.
Physicochemical Remediation: Techniques like Fenton's reagent and electrochemical treatment have demonstrated high efficiency in removing organotin compounds from contaminated matrices like marine sediments. For instance, both Fenton's reagent and electrolysis have been shown to remove over 98% of TBT from spiked sediment samples. While Fenton's reagent can be highly potent for removing both metals and TBT, especially from highly contaminated sediments, electrochemical treatment may offer a more sustainable option for larger quantities of contaminated material due to reduced risks associated with chemicals and pH levels. UV radiation has also been observed to degrade DBT and MBT at a faster rate than TBT.
Table 3: Organotin Degradation Pathway (Example: Tributyltin)
| Compound Name | Chemical Formula | Notes |
| Tributyltin (TBT) | (C₄H₉)₃SnX | Parent compound, highly toxic |
| Dibutyltin (DBT) | (C₄H₉)₂SnX₂ | Degradation product, less toxic than TBT |
| Monobutyltin (MBT) | C₄H₉SnX₃ | Further degradation product, less toxic than DBT |
Q & A
Basic Research Questions
Q. How can Triethyltin acetate be synthesized and characterized in laboratory settings?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions between triethyltin chloride and sodium acetate. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) to confirm structure, mass spectrometry for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity (>95%). For novel syntheses, provide elemental analysis and X-ray crystallography data if available. Known compounds require literature cross-referencing, while new derivatives demand detailed spectral evidence .
Q. What safety protocols are critical when handling this compound in research?
- Methodological Answer : Due to its classification as a highly toxic biocide (0.1% limit in products), researchers must use fume hoods, wear nitrile gloves, chemical-resistant lab coats, and eye protection. Implement strict waste disposal protocols for organotin residues, avoiding aqueous discharge. Toxicity studies should follow OECD guidelines for acute exposure testing, with institutional approval for in vivo models .
Q. How can solubility limitations of this compound (0.74 g/L at 25°C) impact experimental design?
- Methodological Answer : Low solubility necessitates the use of co-solvents like dimethyl sulfoxide (DMSO) or ethanol, validated for compatibility with the experimental system (e.g., cell cultures or catalytic reactions). Conduct stability tests under varying pH and temperature conditions to prevent precipitation. For environmental studies, simulate natural matrices (e.g., sediment or lipid-rich media) to assess bioavailability .
Advanced Research Questions
Q. How can contradictions in reported neurotoxic mechanisms of this compound be resolved?
- Methodological Answer : Discrepancies in toxicity studies (e.g., mitochondrial vs. oxidative stress pathways) may arise from differences in exposure duration, concentration, or model organisms. Design comparative studies using standardized doses (e.g., LD₅₀ ranges of 5–15 mg/kg in rodents) and multi-omics approaches (transcriptomics, proteomics) to identify conserved pathways. Cross-validate findings with in vitro models like SH-SY5Y neurons and in silico molecular docking simulations .
Q. What advanced analytical methods detect this compound in environmental samples at trace levels?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using sodium tetraethylborate) enhances volatility for parts-per-billion (ppb) detection. Alternatively, inductively coupled plasma mass spectrometry (ICP-MS) targets tin isotopes (¹²⁰Sn) with laser ablation for spatial mapping in tissues or soil. Validate methods via spike-recovery experiments in complex matrices .
Q. How do regulatory restrictions (e.g., import/export controls) influence sourcing for academic research?
- Methodological Answer : Compliance with international regulations (e.g., China’s Circular No. 80 [2006]) requires obtaining permits for cross-border shipments and verifying supplier certifications. Document usage logs and disposal records for audits. For restricted regions, collaborate with licensed institutions or explore synthetic alternatives (e.g., less toxic trimethyltin derivatives) .
Q. What strategies mitigate interference from this compound degradation products in long-term studies?
- Methodological Answer : Degradation products like diethyltin or inorganic tin species can confound results. Use accelerated stability testing (40°C/75% RH) to identify breakdown pathways. Employ speciation analysis (HPLC-ICP-MS) to quantify intact vs. degraded compounds. Stabilize solutions with antioxidants (e.g., butylated hydroxytoluene) in storage .
Key Considerations for Researchers
- Experimental Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing synthesis protocols in main texts or supplementary materials .
- Ethical Compliance : Align toxicity studies with institutional biosafety committees and the Stockholm Convention for persistent pollutants .
- Data Transparency : Archive raw spectral data and analytical validation reports in open-access repositories for peer scrutiny .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
